molecular formula C19H20F2N2O2 B2604948 3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide CAS No. 1448075-13-5

3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide

Cat. No. B2604948
CAS RN: 1448075-13-5
M. Wt: 346.378
InChI Key: LAXUTEFWJHGLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known to have a unique mechanism of action, which makes it a promising candidate for further investigation.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include compounds similar to 3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural features of these molecules allow them to bind with high affinity to viral proteins, potentially interfering with the virus’s ability to replicate.

Anti-inflammatory Properties

The indole nucleus, present in this compound, is known for its anti-inflammatory effects. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory responses. This is particularly relevant in the development of new medications for chronic inflammatory diseases .

Anticancer Potential

Compounds with an indole base structure have been explored for their anticancer activities. They can act on multiple pathways involved in cancer cell proliferation and survival. The ability to design indole derivatives that target specific receptors or enzymes makes them promising candidates for cancer therapy research .

Anti-HIV Effects

Indole derivatives have also been investigated for their potential to inhibit HIV. By affecting the enzymes or proteins crucial for the HIV life cycle, these compounds could serve as a basis for developing new anti-HIV medications .

Antioxidant Capabilities

The indole scaffold is associated with antioxidant properties, which are important in combating oxidative stress—a condition linked to various diseases, including neurodegenerative disorders. Research into indole derivatives like 3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide could lead to the development of potent antioxidants .

Antimicrobial and Antitubercular Activities

Indole derivatives have shown significant antimicrobial and antitubercular activities. Their mechanism of action often involves disrupting the cell wall synthesis of bacteria or interfering with the bacterial DNA replication process. This makes them valuable in the study of new antibiotics .

Antidiabetic Actions

Research has indicated that indole derivatives can play a role in managing diabetes. They may affect insulin secretion or insulin sensitivity, which are crucial in the treatment of diabetes. The exploration of compounds like 3,4-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide could provide insights into novel antidiabetic therapies .

Antimalarial Properties

The fight against malaria has led to the investigation of various chemical compounds, including indole derivatives. These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria. Studying the antimalarial potential of these derivatives is key to developing new treatments for this life-threatening disease .

properties

IUPAC Name

3,4-difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c1-25-16-8-10-23(11-9-16)15-5-3-14(4-6-15)22-19(24)13-2-7-17(20)18(21)12-13/h2-7,12,16H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXUTEFWJHGLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide

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